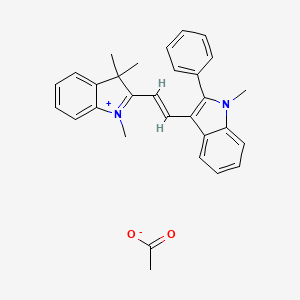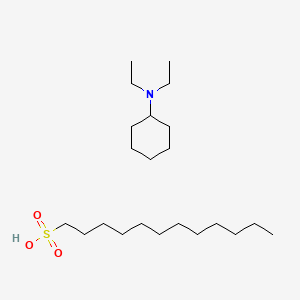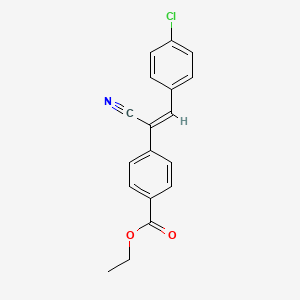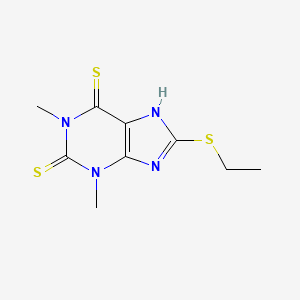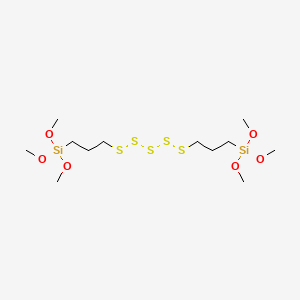
3,3,15,15-Tetramethoxy-2,16-dioxa-7,8,9,10,11-pentathia-3,15-disilaheptadecane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3,15,15-Tetramethoxy-2,16-dioxa-7,8,9,10,11-pentathia-3,15-disilaheptadecane is a complex organosilicon compound characterized by its unique structure, which includes multiple methoxy groups, oxygen, sulfur, and silicon atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,15,15-Tetramethoxy-2,16-dioxa-7,8,9,10,11-pentathia-3,15-disilaheptadecane typically involves the reaction of silane precursors with methoxy and sulfur-containing reagents under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and ensure the purity of the product. Common solvents used in the synthesis include tetrahydrofuran (THF) and dichloromethane (DCM).
Industrial Production Methods
Industrial production of this compound may involve a scaled-up version of the laboratory synthesis, with additional steps for purification and quality control. Techniques such as distillation, crystallization, and chromatography are employed to isolate and purify the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the industrial process.
化学反応の分析
Types of Reactions
3,3,15,15-Tetramethoxy-2,16-dioxa-7,8,9,10,11-pentathia-3,15-disilaheptadecane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert sulfoxides back to sulfides.
Substitution: Methoxy groups can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperoxybenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Halogenating agents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used.
科学的研究の応用
3,3,15,15-Tetramethoxy-2,16-dioxa-7,8,9,10,11-pentathia-3,15-disilaheptadecane has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of complex organosilicon compounds and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of advanced materials, such as coatings and adhesives, due to its unique chemical properties.
作用機序
The mechanism of action of 3,3,15,15-Tetramethoxy-2,16-dioxa-7,8,9,10,11-pentathia-3,15-disilaheptadecane involves its interaction with various molecular targets and pathways. The compound’s methoxy groups and sulfur atoms can form covalent bonds with biological molecules, leading to changes in their structure and function. This interaction can result in the inhibition of enzyme activity, disruption of cellular processes, and induction of cell death in certain cases.
類似化合物との比較
Similar Compounds
3,3,10,10-Tetramethoxy-2,11-dioxa-3,10-disiladodecane: A similar compound with fewer sulfur atoms and a shorter carbon chain.
3,3,15,15-Tetramethoxy-2,16-dioxa-7,8,9,10,11-pentathia-3,15-disilaheptadecane: Another variant with different substituents on the silicon atoms.
Uniqueness
This compound is unique due to its specific arrangement of methoxy, oxygen, sulfur, and silicon atoms, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
特性
CAS番号 |
64435-09-2 |
|---|---|
分子式 |
C12H30O6S5Si2 |
分子量 |
486.9 g/mol |
IUPAC名 |
trimethoxy-[3-(3-trimethoxysilylpropylpentasulfanyl)propyl]silane |
InChI |
InChI=1S/C12H30O6S5Si2/c1-13-24(14-2,15-3)11-7-9-19-21-23-22-20-10-8-12-25(16-4,17-5)18-6/h7-12H2,1-6H3 |
InChIキー |
DMFBQMAXLPTYBP-UHFFFAOYSA-N |
正規SMILES |
CO[Si](CCCSSSSSCCC[Si](OC)(OC)OC)(OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


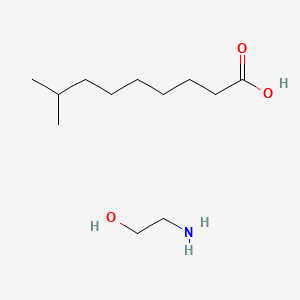
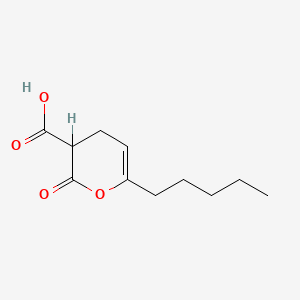

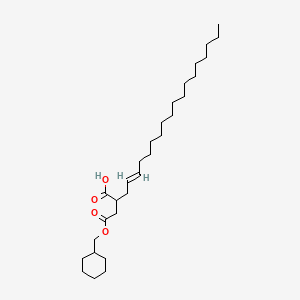
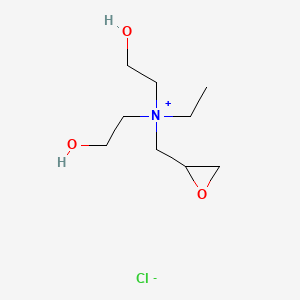
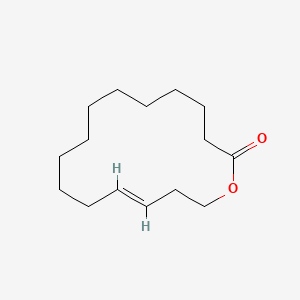
![9,10-Anthracenedione, 1-[(4-butylphenyl)amino]-](/img/structure/B12686201.png)

